4-{4-cyano-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a cyano group (-CN), an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom), a tetrahydrofuran ring (a five-membered ring containing one oxygen atom), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure would likely cause it to be fairly rigid, and the different functional groups would likely have different effects on the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the cyano group is often reactive, particularly in reactions involving nucleophilic addition. The oxazole ring is also a site of potential reactivity, particularly in reactions involving electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could make it more soluble in polar solvents, while the presence of the nonpolar benzene ring could make it more soluble in nonpolar solvents .Scientific Research Applications
- Application : HMS3460D03 derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds d1, d2, and d3 demonstrated promising effects against both Gram-positive and Gram-negative bacteria, as well as fungal species .
- Application : HMS3460D03 derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds d6 and d7 exhibited significant effects against breast cancer cells .
- Application : Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 bind effectively within the active sites of specific proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead molecules for further drug development .
- Application : The thiazole nucleus in HMS3460D03 derivatives contributes to their antimicrobial and antitumor activities. Thiazoles block bacterial lipid biosynthesis and exhibit additional mechanisms against various bacterial species .
- Application : HMS3460D03 contains a heterocyclic thiazole nucleus. Such heterocycles are known for their anti-inflammatory, antibacterial, antifungal, and antitubercular properties .
- Application : The compound 4,5-dicyano-1,2,3-triazole serves as a precursor for various nitrogen-rich heterocycles. It enables the synthesis of monocyclic, bicyclic, and fused-ring structures based on 1,2,3-triazole .
Antimicrobial Activity
Anticancer Properties
Drug Design and Rational Drug Discovery
Thiazole-Based Pharmacology
Heterocyclic Chemistry
Synthetic Intermediates and Precursors
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that indole derivatives, which share some structural similarities with the compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a manner that results in a variety of biological effects.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities . This suggests that the compound could potentially influence multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that the solubility of a compound in water and other polar solvents can significantly influence its pharmacokinetic properties .
Result of Action
It is known that indole derivatives can exhibit a variety of biological activities . This suggests that the compound could potentially have a range of molecular and cellular effects.
Action Environment
It is known that the chemical and physical properties of a compound, such as its solubility and stability, can be influenced by environmental factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-cyano-5-(oxolan-2-ylmethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-21(2)26(22,23)14-7-5-12(6-8-14)16-20-15(10-18)17(25-16)19-11-13-4-3-9-24-13/h5-8,13,19H,3-4,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRKLTJLTOQNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyano-5-(((tetrahydrofuran-2-yl)methyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide |
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